molecular formula C12H18N2O2 B15313470 (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol

Cat. No.: B15313470
M. Wt: 222.28 g/mol
InChI Key: ZDJZSCRBTZEURO-GFCCVEGCSA-N
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Description

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is a chiral compound with significant applications in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an amino alcohol moiety. The presence of the chiral center makes it an important molecule in asymmetric synthesis and chiral drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol typically involves the reaction of 4-morpholinophenylacetonitrile with a suitable reducing agent. One common method is the reduction of the nitrile group to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of chiral catalysts in the hydrogenation step ensures the enantioselectivity of the product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are secondary or tertiary amines.

    Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

(s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly chiral drugs.

    Industry: The compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Morpholinophenyl)ethan-1-ol: This compound is the enantiomer of (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol and has similar chemical properties but different biological activities.

    2-Amino-2-(4-morpholinophenyl)ethanol: This compound lacks the chiral center and is used in different applications compared to its chiral counterpart.

Uniqueness

The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral drug development. Its ability to form specific interactions with molecular targets also enhances its utility in various scientific fields.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-amino-2-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O2/c13-12(9-15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1

InChI Key

ZDJZSCRBTZEURO-GFCCVEGCSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@@H](CO)N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(CO)N

Origin of Product

United States

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